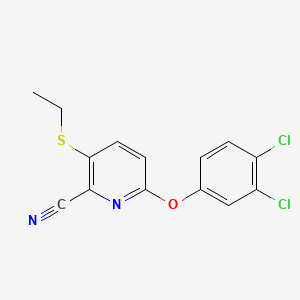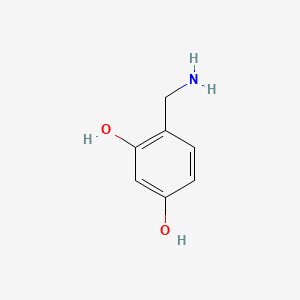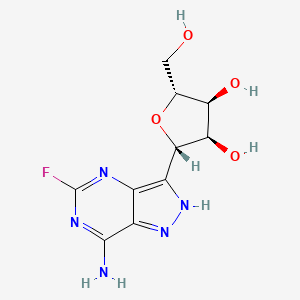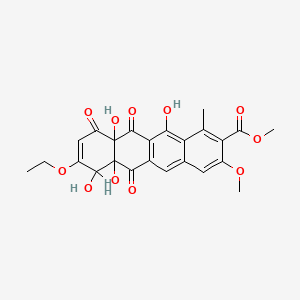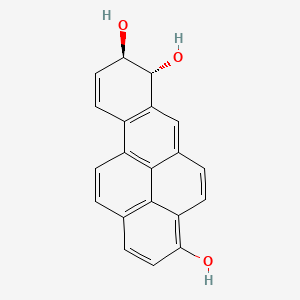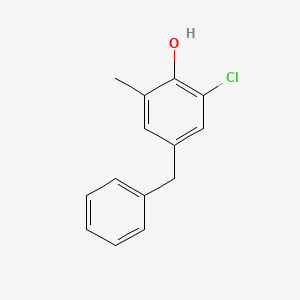![molecular formula C14H12F3NO2 B1203860 6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one](/img/structure/B1203860.png)
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one is a pyridochromene.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and analyzed for its structural properties. Studies have shown that it forms intermolecular hydrogen bonds and is stabilized by van der Waals interactions in certain derivatives (Jasinski, Jasinski, & Li, 1998).
- A series of derivatives of this compound were synthesized using catalysts like KF–Al2O3, indicating a potential for diverse chemical applications (Wang, Zeng, Shi, Wei, & Zong, 2004).
Antimicrobial Activity
- Some derivatives of the compound have shown potential as antimicrobial agents. This suggests its relevance in the development of new medications or treatments (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
Interaction with Other Chemicals
- The compound's interaction with other chemicals, like sodium and potassium amides, has been studied, showing nucleophile addition and aminodefluorination processes (Gurskaya, Selivanova, & Shteingarts, 2012).
Spectroscopic Properties
- The compound’s spectroscopic properties in different solvents have been investigated, providing insights into its behavior in various chemical environments (Deepa, Thipperudrappa, & Kumar, 2013).
Green Chemistry Applications
- An efficient and environmentally friendly synthesis method for derivatives of this compound was developed, highlighting its potential use in green chemistry (Lei, Ma, & Hu, 2011).
Neuroprotective Effects and Enzyme Inhibition
- Certain pyranoquinolinone derivatives have been evaluated for their enzyme inhibitory activity and neuroprotective effects, suggesting potential pharmaceutical applications (Hariri et al., 2016).
Novel Heterocyclic Systems
- The compound has been used in the synthesis of new N,O-heterocyclic systems, contributing to the field of heterocyclic chemistry (Kozlov, Pashkovskii, Tereshko, Lokot, Gusak, & Lakhvich, 2003).
properties
Product Name |
6-Methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one |
|---|---|
Molecular Formula |
C14H12F3NO2 |
Molecular Weight |
283.24 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)-7,8,9,10-tetrahydropyrano[2,3-f]quinolin-2-one |
InChI |
InChI=1S/C14H12F3NO2/c1-7-5-9-10(14(15,16)17)6-11(19)20-13(9)8-3-2-4-18-12(7)8/h5-6,18H,2-4H2,1H3 |
InChI Key |
YEVSVVJFZFNNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C1NCCC3)OC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



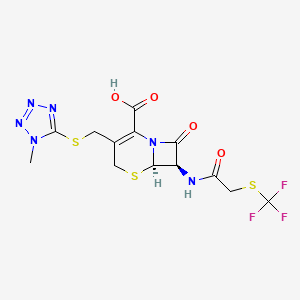
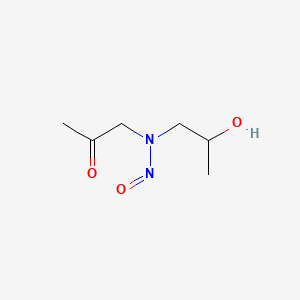
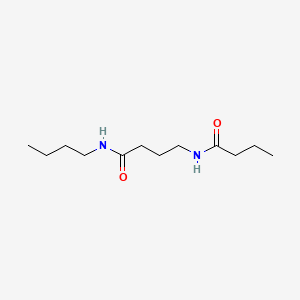
![1-[[5-(4-Bromophenyl)-1,3-oxazol-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B1203783.png)

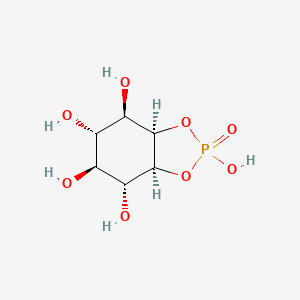
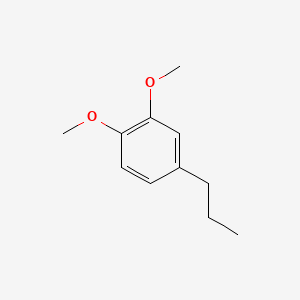
![2,3-Dihydroxypropyl 2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl hydrogen phosphate](/img/structure/B1203787.png)
